The synthesis of 12-hydroxyibogamine can be achieved through several methods:
The chemical synthesis often involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quantification .
The molecular formula of 12-hydroxyibogamine is C₁₁H₁₅N₃O. Its structure features a complex arrangement typical of indole alkaloids, including a bicyclic framework with nitrogen atoms integrated into the rings.
12-Hydroxyibogamine participates in various chemical reactions primarily related to its role as a metabolite. Key reactions include:
Studies have shown that 12-hydroxyibogamine does not significantly affect dopamine levels but increases serotonin levels in certain brain regions, indicating its selective action on neurotransmitter systems .
The mechanism by which 12-hydroxyibogamine exerts its effects involves interaction with multiple neurotransmitter receptors:
Data from studies indicate that while ibogaine may cause adverse effects such as tremors and stress-axis activation, 12-hydroxyibogamine appears to have a more favorable safety profile .
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and purity assessments.
12-Hydroxyibogamine is primarily studied for its potential applications in:
12-Hydroxyibogamine (noribogaine) is the primary active metabolite of ibogaine, formed via O-demethylation at the 12-position. This biotransformation occurs predominantly in the liver during first-pass metabolism, though intestinal enzymes contribute. Following peripheral administration, ibogaine undergoes rapid conversion to 12-hydroxyibogamine, which exhibits significantly extended pharmacokinetics. In rats, peak blood levels of 12-hydroxyibogamine exceed those of ibogaine and persist for at least 24 hours post-administration, indicating sustained systemic exposure [1] [8].
The metabolic pathway proceeds through oxidative cleavage of the methoxy group (-OCH₃) attached to ibogaine’s indole ring, resulting in a hydroxyl group (-OH) at the same position. This reaction generates a more polar compound, facilitating eventual phase II conjugation (mainly glucuronidation). Quantification studies in human plasma reveal that 12-hydroxyibogamine reaches concentrations up to 3–5 times higher than the parent compound within hours post-dosing, underscoring efficient conversion [8].
Table 1: Pharmacokinetic Comparison of Ibogaine and 12-Hydroxyibogamine
Parameter | Ibogaine | 12-Hydroxyibogamine |
---|---|---|
Peak Plasma Time | 1–2 hours | 2–4 hours |
Half-life (rats) | 1–2 hours | >24 hours |
Relative Plasma AUC | 1x | 3–5x |
Detection Window | <12 hours | >24–48 hours |
The O-demethylation of ibogaine is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 identified as the dominant isoform in humans. Kinetic studies using human hepatic microsomes demonstrate that CYP2D6 catalyzes >95% of intrinsic clearance via a high-affinity, low-KM pathway (KMapp = 0.55 ± 0.09 µM). A minor high-KM pathway (KMapp >200 µM) involves other isoforms but contributes negligibly to overall clearance [2].
Isoform-specific evidence includes:
Table 2: Enzyme Kinetics of Ibogaine O-Demethylation in Human Microsomes
Enzyme Phenotype | KMapp (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (µL/min/mg) |
---|---|---|---|
CYP2D6 Extensive Metabolizers | 0.55 ± 0.09 (Low-KM) | 8.2 ± 1.1 | 14.9 |
310 ± 10 (High-KM) | 20.5 ± 3.2 | 0.066 | |
CYP2D6 Poor Metabolizers | 305 ± 15 | 18.9 ± 2.8 | 0.062 |
Toggle Technical Notes
KM: Michaelis constant; Vmax: Maximum reaction velocity. Data pooled from 4 human liver donors [2].
Significant species-dependent differences exist in the metabolism and disposition of 12-hydroxyibogamine:
Table 3: Transporter Impact on Ibogaine/12-Hydroxyibogamine Disposition
Transporter | Role in Disposition | Effect of Knockout (vs. Wild-Type) |
---|---|---|
ABCB1 (P-gp) | Hepatobiliary excretion of ibogaine; blood-brain barrier efflux | ↑ Plasma AUC (1.8x); ↑ Brain uptake (1.5x); ↑ Fecal recovery (↓2x) |
ABCG2 (BCRP) | Intestinal efflux of ibogaine | Modest ↑ Plasma AUC (1.3x) |
OATP1B1/1B3 | Hepatic uptake of metabolites | No significant impact on plasma/tissue levels |
Toggle Model Systems
Data from transporter-knockout mouse studies after oral ibogaine (10 mg/kg). AUC: Area under the curve [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0